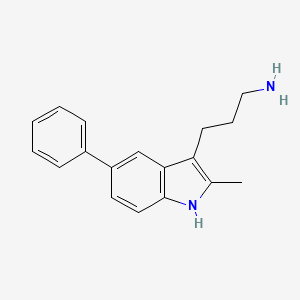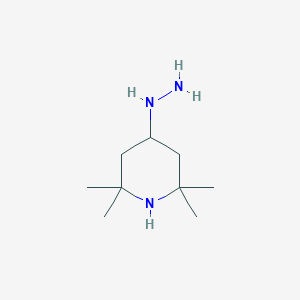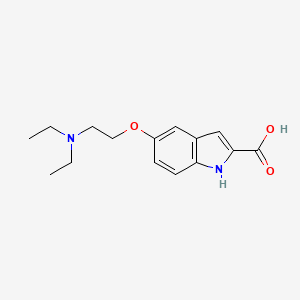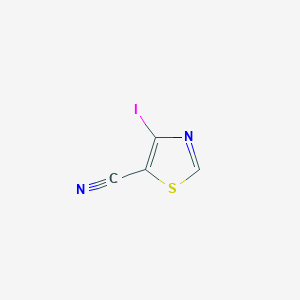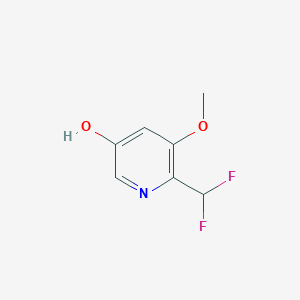
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base and a solvent like methanol, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the methoxy group can result in the formation of various substituted pyridine derivatives .
科学研究应用
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. The hydroxy and methoxy groups can participate in various chemical interactions, influencing the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
相似化合物的比较
- 2-(Trifluoromethyl)-5-hydroxy-3-methoxypyridine
- 2-(Difluoromethyl)-5-hydroxy-4-methoxypyridine
- 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine is unique due to the specific positioning of its functional groups. This positioning can significantly influence its chemical reactivity and biological activity. For instance, the presence of the difluoromethyl group at the 2-position enhances its lipophilicity and metabolic stability, making it more suitable for certain applications in drug discovery and material science .
属性
分子式 |
C7H7F2NO2 |
|---|---|
分子量 |
175.13 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C7H7F2NO2/c1-12-5-2-4(11)3-10-6(5)7(8)9/h2-3,7,11H,1H3 |
InChI 键 |
JODHETYVSVQYFF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC(=C1)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


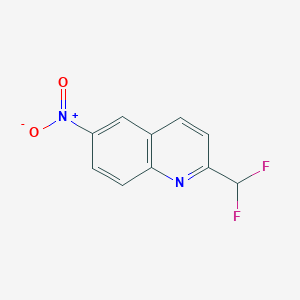

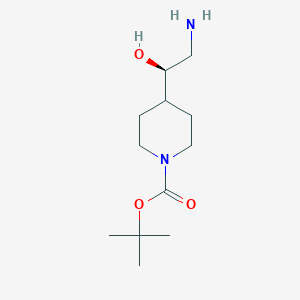
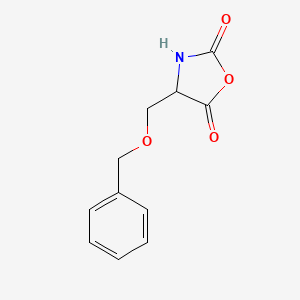
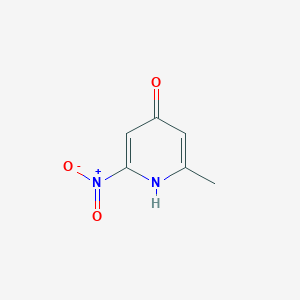
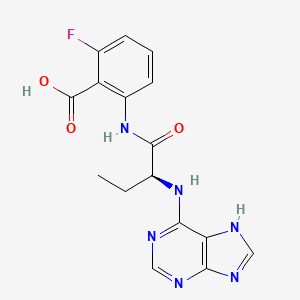
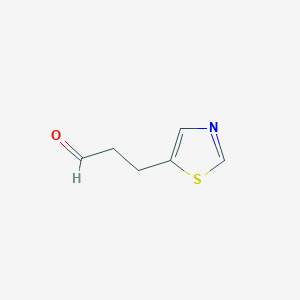
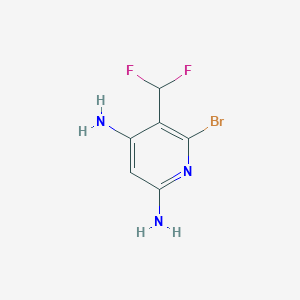
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
